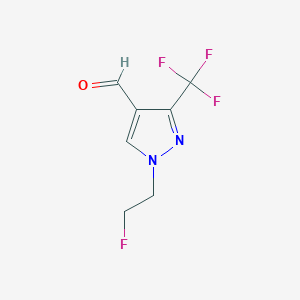

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

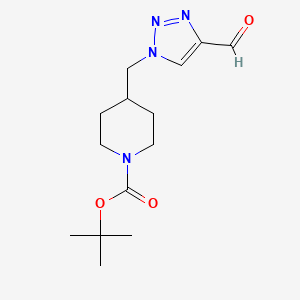

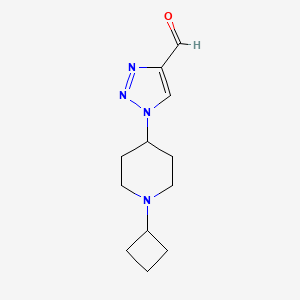

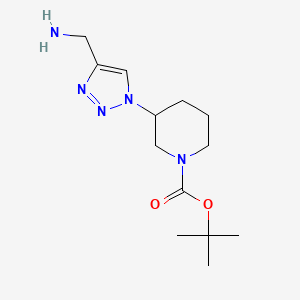

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1-FE-3-TFM-1H-PZ-4-CA) is a heterocyclic aldehyde compound with an interesting chemical structure and a wide range of applications. It has been used in various scientific research applications, such as organic synthesis and drug development.

Aplicaciones Científicas De Investigación

Fluorine-Containing Heterocycles Synthesis

The synthesis of fluorine-containing heterocycles, such as substituted 1H-pyrazolo[3,4-b]quinolines, involves regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines. This method offers high selectivity and good yields, making it a viable alternative for producing compounds with varying fluorine or trifluoromethyl substituents. These compounds are significant due to their high fluorescence intensity, making them suitable for applications in organic light-emitting diodes (OLEDs). The study conducted by Szlachcic et al. (2017) demonstrates the potential of such compounds in enhancing the performance of OLEDs through structural modification (Szlachcic et al., 2017).

Antimicrobial Applications

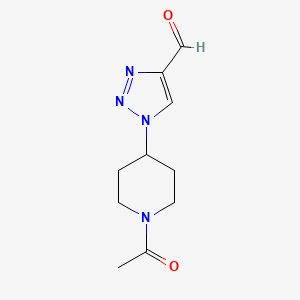

A series of 1,2,3-triazolyl pyrazole derivatives synthesized via the Vilsmeier–Haack reaction exhibited broad-spectrum antimicrobial activities. The compounds displayed moderate to good antioxidant activities and showed promising results in molecular docking studies for inhibiting the E. coli MurB enzyme. Bhat et al. (2016) highlight the potential of these compounds as antimicrobial agents, suggesting their utility in developing new treatments against bacterial infections (Bhat et al., 2016).

Structural and Optical Properties

The structural and optical properties of N-substituted pyrazolines have been investigated through synthesis and crystal structure determination. The study reveals the dihedral angles between the pyrazole ring and the fluoro-substituted rings, providing insights into the molecular structure's influence on its properties. This research by Loh et al. (2013) contributes to understanding the relationship between structure and function in pyrazole derivatives, with implications for material science and pharmacology (Loh et al., 2013).

Organic Synthesis and Fluorescence

Wrona-Piotrowicz et al. (2022) explored the synthesis of highly fluorescent dyes containing the pyrazolylpyrene chromophore. The research focuses on the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde to produce compounds with a pyrazoolympicene backbone, exhibiting bright fluorescence. These findings open avenues for developing new fluorescent materials for sensing and optical applications (Wrona-Piotrowicz et al., 2022).

Propiedades

IUPAC Name |

1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXYZCNKGKBCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.